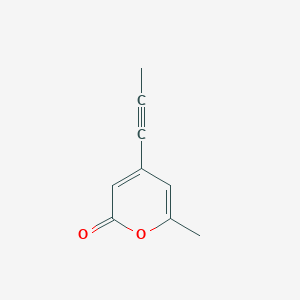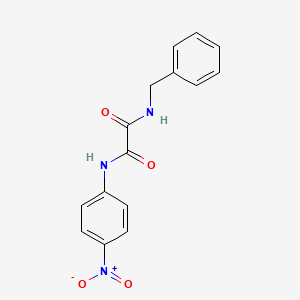
1,4-Bis(3-iodopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-iodopropyl)benzene is an organic compound with the molecular formula C12H16I2 It consists of a benzene ring substituted with two 3-iodopropyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(3-iodopropyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with 3-iodopropyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,4-Bis(3-iodopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are often performed in solvents like toluene or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions, usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds or extended aromatic systems.
Reduction Reactions: Products include the corresponding hydrocarbons, such as 1,4-bis(3-propyl)benzene.
科学研究应用
1,4-Bis(3-iodopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 1,4-Bis(3-iodopropyl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
1,4-Bis(3-iodopropyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromobenzene: Similar structure but with bromine atoms instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine.
1,4-Bis(3-chloropropyl)benzene: Similar structure but with chlorine atoms instead of iodine. It is also less reactive in substitution reactions compared to the iodine derivative.
1,4-Bis(3-propyl)benzene: Similar structure but without halogen atoms. It does not undergo substitution or coupling reactions but can be used as a hydrocarbon scaffold in organic synthesis.
The uniqueness of this compound lies in its high reactivity due to the presence of iodine atoms, making it a versatile intermediate in various chemical transformations.
属性
CAS 编号 |
650604-04-9 |
|---|---|
分子式 |
C12H16I2 |
分子量 |
414.06 g/mol |
IUPAC 名称 |
1,4-bis(3-iodopropyl)benzene |
InChI |
InChI=1S/C12H16I2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 |
InChI 键 |
RMNFVLWZSYVWAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCI)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
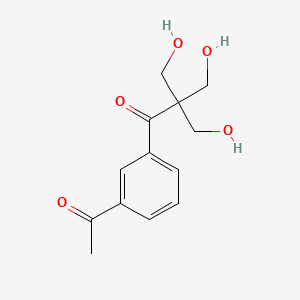
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
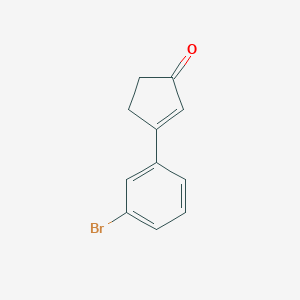
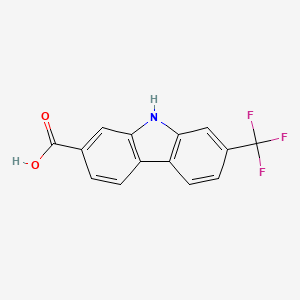
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
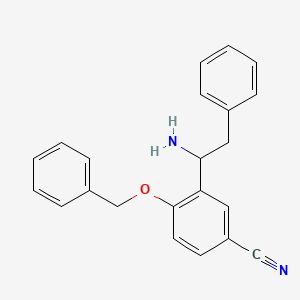
silane](/img/structure/B12611139.png)
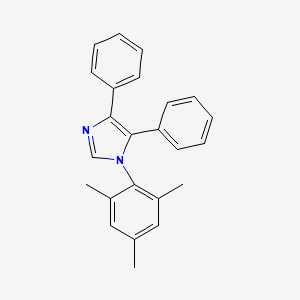
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)
